molecular formula C6H8O4 B1611618 Ethyl 2,3-dioxobutanoate CAS No. 1723-25-7

Ethyl 2,3-dioxobutanoate

Cat. No. B1611618
CAS RN: 1723-25-7
M. Wt: 144.12 g/mol
InChI Key: TYEPWEZRMUOMJT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxobutanoate, also known as ethyl acetylacetate, is a colorless liquid with a fruity odor. It is commonly used as a solvent and a starting material for the synthesis of various organic compounds. Ethyl acetylacetate is a versatile compound with a wide range of applications in the field of scientific research. In

Scientific Research Applications

    Food Industry

    • Ethyl 2,3-dioxobutanoate, also known as ethyl butanoate, is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods .
    • The enzymatic production of ethyl butanoate has advantages over direct extraction or chemical production in terms of cost, time, and product acceptance being natural .
    • Studies have been published in the last three decades using lipase from different sources as a biocatalyst .

    Pharmaceutical Industry

    • Ethyl 2,3-dioxobutanoate is used for R&D purposes . It’s used in the reduction of ethyl 3-oxobutanoate to ethyl (S)-3-hydroxybutanoate .
    • This reduction process has been investigated using cell suspensions of baker’s yeast (Saccharomyces cerevisiae) in a continuously operated reactor with cell retention .
    • High degrees of conversion (91–98%) and high extents of reduction (88–92%) were obtained .

    Chemical Industry

    • Ethyl 2,3-dioxobutanoate is a valuable multi-purpose intermediate in organic synthesis .
    • It’s used in the production of various chemical substances such as pyrazole-3 (5)-ethyl esters and their derivatives which are important intermediates in the preparation of agrochemicals, microbicides, herbicides .

    Biotechnology

    • Ethyl 2,3-dioxobutanoate is involved in the production of 2,3-butanediol (2,3-BDO), a key compound that can be used to produce various chemical substances .
    • 2,3-BDO production using biological processes has attracted extensive attention for achieving a sustainable society through the production of useful compounds from renewable resources .

    Academic Research

    • Ethyl 2,3-dioxobutanoate is used in academic research for the synthesis of new heterocycles .
    • It’s used in the production of naphthalen-2-yl-2,4-dioxobutanoate .

    Industrial Applications

    • Ethyl 2,3-dioxobutanoate is used in the industrial production of 2,3-butanediol (2,3-BDO) for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas .
    • Several bio-based 2,3-BDO production processes have been developed and their economic advantages over petro-based production process have been reported .

    Cosmetics Industry

    • Ethyl 2,3-dioxobutanoate is used in the cosmetics industry as a fragrance ingredient .
    • It’s used in the formulation of a variety of cosmetic and personal care products, including perfumes, colognes, and other fragrance preparations .

    Environmental Science

    • Ethyl 2,3-dioxobutanoate is used in environmental science as a reference standard in the analysis of environmental samples .
    • It’s used in the development and validation of analytical methods for the determination of volatile organic compounds in environmental matrices .

    Material Science

    • Ethyl 2,3-dioxobutanoate is used in material science as a precursor in the synthesis of polymers .
    • It’s used in the preparation of polymeric materials with specific properties for various applications, including coatings, adhesives, and sealants .
  • Ethyl 2,3-dioxobutanoate is used in the energy sector as a component in the formulation of biofuels .
  • It’s used in the production of biodiesel and other renewable energy sources .
  • Ethyl 2,3-dioxobutanoate is used in agriculture as a component in the formulation of pesticides .
  • It’s used in the synthesis of agrochemicals, including herbicides and insecticides .
  • Ethyl 2,3-dioxobutanoate is used in the textile industry as a component in the formulation of textile finishes .
  • It’s used in the production of textile finishes that enhance the properties of textiles, including water repellency, wrinkle resistance, and colorfastness .
  • Ethyl 2,3-dioxobutanoate is used in research and development as a reference standard .
  • It’s used in the development and validation of analytical methods for the determination of volatile organic compounds .
  • Ethyl 2,3-dioxobutanoate is used as a precursor in the synthesis of various chemical substances .
  • It’s used in the production of agrochemicals, including herbicides and insecticides .
  • Ethyl 2,3-dioxobutanoate is used in the energy sector as a component in the formulation of biofuels .
  • It’s used in the production of biodiesel and other renewable energy sources .
  • Ethyl 2,3-dioxobutanoate is used in the textile industry as a component in the formulation of textile finishes .
  • It’s used in the production of textile finishes that enhance the properties of textiles, including water repellency, wrinkle resistance, and colorfastness .
  • Ethyl 2,3-dioxobutanoate is used in agriculture as a component in the formulation of pesticides .
  • It’s used in the synthesis of agrochemicals, including herbicides and insecticides .
  • Ethyl 2,3-dioxobutanoate is used in the cosmetics industry as a fragrance ingredient .
  • It’s used in the formulation of a variety of cosmetic and personal care products, including perfumes, colognes, and other fragrance preparations .

properties

IUPAC Name

ethyl 2,3-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPWEZRMUOMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482873
Record name ethyl 2,3-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dioxobutanoate

CAS RN

1723-25-7
Record name ethyl 2,3-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 g portion of ethyl acetoacetate in 60 ml of acetic acid was stirred at 0° C. to 10° C., as a solution of 30 g of sodium nitrite in 50 ml of water was added dropwise. When addition was complete, the mixture was stirred at 0° to 10° C. for 30 minutes and then diluted with 300 ml of ice water. The mixture was stirred for 2 hours and then extracted with 500 ml of dichloromethane. The dichloromethane layer was separated, washed with two 500 ml portions of ice water, dried, filtered and evaporated in vacuo. The residual oil was stirred vigorously with 200 ml of hexane and the resulting solid collected, washed with hexane and air dried, giving 31.4 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HV Patel, KA Vyas, SP Pandey, F Tavares… - Synthetic …, 1991 - Taylor & Francis
Concise and Efficient Synthesis of 1H-Pyrazoles: Reaction of [Hydroxy(tosyloxy)iodo]benzene with Ethyl 2,3-Dioxobutanoate-2-aryl Page 1 SYNTHETIC COMMUNICATIONS, 21(15&16)…
Number of citations: 24 www.tandfonline.com
FA Moore - 1952 - krex.k-state.edu
The reactions of monofunctlonal organic compounds have been studied extensively, but much less is knoiivn about polyfxinctlonal compovinds. Knowledge is lacking particularly with …
Number of citations: 0 krex.k-state.edu
DB Sharp - Journal of the American Chemical Society, 1949 - ACS Publications
Ar= Cell5-or substd. C6H6-R= C8H50-CH,-R'= C6Hs-, CH,-, C2H502C-compounds of type I in cold acetic acid-sodium acetate solution to give halides of type II, a cleavage of a carbon-…
Number of citations: 15 pubs.acs.org
RM Wilson, AC Hengge - The Journal of Organic Chemistry, 1990 - ACS Publications
-Urazolylcarbonyl compounds can be easily oxidized to the corresponding ylides, and these ylides hydrolyzed to the corresponding carbonyl compounds. In addition these same …
Number of citations: 18 pubs.acs.org
BR Lahue, SM Lo, ZK Wan, GHC Woo… - The Journal of Organic …, 2004 - ACS Publications
The intramolecular inverse-electron-demand Diels−Alder reaction between imidazoles and 1,2,4-triazines linked by a trimethylene tether from the imidazole N1 position to the triazine …
Number of citations: 78 pubs.acs.org
RK Meyer - 1950 - krex.k-state.edu
Cinnoline(I) is a nitrogen analog of naphthalene with nitrogen atoms replacing the carbon-hydrogen.. roups at thenumber 1 and 2 positions (Structure I), i'luch less is known of this …
Number of citations: 0 krex.k-state.edu
J Yan, Y Xu, F Zhuang, J Tian, G Zhang - Molecular diversity, 2016 - Springer
Simple and efficient synthetic procedures for the preparation of quinoxaline, pyrazine, pyridopyrazine, and benzoxazin-2-one derivatives were developed. The one-pot cascade process …
Number of citations: 13 link.springer.com
T Ohsumi, H Neunhoeffer - Tetrahedron, 1992 - Elsevier
Ethyl 1,2,4-triazine-5-carboxylates 6 were prepared by heating N,N-dimethylaminomethylene- or ethoxymethylenehydrazones 5 with ammonium acetate in acetic acid at 100C. NMR …
Number of citations: 13 www.sciencedirect.com
GV Hudson - 1950 - krex.k-state.edu
The reactions of monofunctional organic compounds have been studied extensively. Reactions of poly-functional compounds are less well known, particularly the interaction of …
Number of citations: 1 krex.k-state.edu
T Ohsumi, H Neunhoeffer - Tetrahedron, 1992 - Elsevier
6-Acyl- (15, 17) and 6-ethoxycarbonyl-5-substituted 1,2,4-triazines (11) were prepared by refluxing acylhydrazones (10, 14) or N,N-dimethylaminomethylenehydrazones (16) with …
Number of citations: 22 www.sciencedirect.com

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